An In-depth Technical Guide to Fmoc-N-Me-DL-Ala-OH: Properties, Applications, and Challenges in Peptide Synthesis
An In-depth Technical Guide to Fmoc-N-Me-DL-Ala-OH: Properties, Applications, and Challenges in Peptide Synthesis
Introduction: The Strategic Role of N-Methylation in Peptide Drug Design
In the landscape of modern drug development, peptides represent a burgeoning class of therapeutics, prized for their high specificity and biological activity. However, their application is often hampered by inherent limitations such as poor metabolic stability and low oral bioavailability.[1] A key strategy to overcome these hurdles is the site-specific N-methylation of the peptide backbone. The introduction of a methyl group on the amide nitrogen fundamentally alters the peptide's physicochemical properties.[2] This modification imparts steric bulk that can restrict conformational flexibility, potentially stabilizing bioactive structures, and crucially, it removes a hydrogen bond donor, which can enhance enzymatic resistance and improve membrane permeability.[2]
Fmoc-N-Me-DL-Ala-OH is a protected, racemic N-methylated amino acid derivative designed for use in Fmoc-based solid-phase peptide synthesis (SPPS).[3] As a racemic mixture, it contains both the D and L enantiomers, making it suitable for applications where stereochemistry at that specific position is not critical or where a mixture is desired for library screening purposes. This guide provides a comprehensive overview of the chemical properties of Fmoc-N-Me-DL-Ala-OH, delves into the significant challenges associated with its use, and offers field-proven protocols to ensure its successful incorporation into synthetic peptides.
Part 1: Core Physicochemical Properties
The foundational characteristics of Fmoc-N-Me-DL-Ala-OH are critical for its handling, storage, and application in synthesis. While data for the racemic mixture is limited, the properties of the individual enantiomers provide a reliable reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₁₉NO₄ | [3] |
| Molecular Weight | 325.36 g/mol | [3][4] |
| Appearance | White to off-white solid/powder | [3][4] |
| Melting Point | 155 - 157 °C (for L-enantiomer) | [3] |
| 140 °C (for L-enantiomer, Novabiochem) | ||
| Solubility | Soluble in DMSO, DMF | [4][5] |
| Storage Conditions | Powder: -20°C for 3 years; 4°C for 2 years | [4] |
| In solvent: -80°C for 6 months | [4] | |
| Optical Rotation | [α]₂₀/D = -20 ± 2º (c=1 in DMF for L-enantiomer) | [3] |
| Note: The DL-racemic mixture will have no net optical rotation. |
Part 2: The Synthetic Challenge: Steric Hindrance and Reactivity
The primary obstacle in utilizing Fmoc-N-Me-DL-Ala-OH and other N-methylated amino acids is the inherent steric hindrance conferred by the N-methyl group.[2][6] This seemingly minor modification has profound consequences for the kinetics and success of the peptide coupling reaction.
Causality of Reduced Reactivity:
-
Steric Shielding: The methyl group physically obstructs the approach of the activated carboxyl group of the incoming amino acid to the secondary amine of the N-methylated residue on the resin.[6] This steric clash significantly slows down the rate of peptide bond formation compared to coupling onto a primary amine.
-
Lowered Nucleophilicity: The electron-donating nature of the methyl group slightly increases the electron density on the nitrogen atom. However, the steric bulk is the dominant factor, making the nitrogen a less effective nucleophile.[2]
These factors lead to a higher incidence of incomplete or failed coupling reactions, resulting in deletion sequences that complicate purification and reduce the final yield of the target peptide.[2][6] The challenge is further magnified when attempting to couple two consecutive N-methylated amino acids.[6]
Part 3: Experimental Protocols and Strategic Workflows
Successfully incorporating Fmoc-N-Me-DL-Ala-OH requires a departure from standard SPPS protocols. The following methodologies are designed to overcome the challenges of steric hindrance and ensure high-fidelity peptide synthesis.
Protocol 1: Optimized Coupling of Fmoc-N-Me-DL-Ala-OH
This protocol is designed to maximize coupling efficiency by employing highly active reagents and optimized conditions.
Step-by-Step Methodology:
-
Resin Preparation: Swell the peptide-resin (bearing a free N-terminal amine) in N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) for at least 30 minutes to ensure optimal accessibility of reaction sites.[6]
-
Activation Solution Preparation: In a separate vessel, dissolve 4 equivalents of Fmoc-N-Me-DL-Ala-OH and 4 equivalents of a suitable coupling reagent (e.g., HATU, PyAOP) in DMF or NMP.[6][7]
-
Expert Insight: Uronium/aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for coupling sterically hindered amino acids.[6][7] They rapidly form a highly reactive acyl-intermediate. HBTU and HCTU are generally less effective for this purpose.[7]
-
-
Base Addition: Add 8 equivalents of a sterically hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) to the activation solution.[7] Allow the mixture to pre-activate for 5 minutes at room temperature.
-
Trustworthiness: Pre-activation is crucial. It ensures the formation of the active ester intermediate before the solution is added to the resin, maximizing the concentration of the reactive species upon introduction to the resin-bound amine.
-
-
Coupling Reaction: Add the pre-activated amino acid solution to the swollen resin.
-
Reaction Conditions: Agitate the reaction vessel at room temperature for a minimum of 1-2 hours.[6][7] For particularly difficult couplings (e.g., coupling onto another N-methylated residue), the reaction time may be extended or the temperature may be elevated to 50°C.[6]
-
Monitoring for Completion: After the initial coupling time, perform a qualitative test to check for the presence of free amines.
-
Critical Note: The standard ninhydrin test is unreliable for N-methylated amines as it produces little to no color change.[7] The Bromophenol Blue test is the authoritative method. A yellow color on the resin beads indicates a complete reaction, while a blue or green color signifies the presence of unreacted free amines, necessitating a second coupling.[6]
-
-
Double Coupling (if necessary): If the Bromophenol Blue test is positive (blue/green), filter the resin, wash with DMF, and repeat steps 4-6.[8]
-
Washing: Once the coupling is complete (yellow beads), thoroughly wash the resin with DMF (5x) and Dichloromethane (DCM) (3x) to remove excess reagents and byproducts.
Diagram: Optimized Coupling Workflow
Caption: Workflow for the optimized coupling of Fmoc-N-Me-DL-Ala-OH in SPPS.
Protocol 2: Fmoc-Group Deprotection
The base-labile Fmoc group is removed to expose the secondary amine for the next coupling cycle. The procedure is generally standard, but efficiency is paramount.
Step-by-Step Methodology:
-
Initial Wash: Wash the resin with DMF (3x) to prepare for the deprotection step.
-
Deprotection: Add a solution of 20% piperidine in DMF to the resin.[9][10] Agitate for 5-7 minutes.
-
Filtration and Second Treatment: Filter the resin and add a fresh portion of 20% piperidine in DMF. Agitate for another 10-15 minutes.
-
Final Washing: Thoroughly wash the resin with DMF (5-7x) to completely remove piperidine and the dibenzofulvene adduct, which could interfere with the subsequent coupling step.[9][11]
Part 4: The Specter of Racemization
A significant, often underestimated, risk when coupling N-methylated amino acids is racemization.[8] While the absence of an N-H proton prevents the formation of 5(4H)-oxazolone intermediates from the N-acyl derivative itself, the activated amino acid being coupled to the N-methyl residue is still susceptible.[13]
Mechanism and Mitigation:
The primary mechanism involves the formation of a 5(4H)-oxazolone (azlactone) from the activated carboxyl group of the incoming Fmoc-amino acid.[8] The α-proton of this intermediate is acidic and can be abstracted by base, leading to a planar, achiral enolate. Subsequent attack by the N-methyl amine can occur from either face, resulting in a loss of stereochemical integrity.[8]
The slower coupling kinetics associated with N-methylated residues prolongs the lifetime of the activated species in the basic reaction environment, increasing the opportunity for racemization.[8]
Diagram: Racemization Pathway during Coupling
Sources
- 1. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. chemimpex.com [chemimpex.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. FMOC-Ala-OH | 35661-39-3 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. peptide.com [peptide.com]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chempep.com [chempep.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
